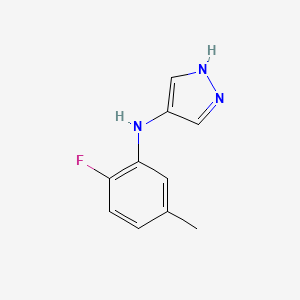

N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H10FN3 |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

N-(2-fluoro-5-methylphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C10H10FN3/c1-7-2-3-9(11)10(4-7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13) |

InChI Key |

UIYAJVJSTDSXQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Step-by-step process:

Preparation of the hydrazine precursor:

- The starting hydrazine derivative is often substituted with the desired phenyl group, such as 2-fluoro-5-methylphenyl hydrazine.

- Such hydrazines can be synthesized via nucleophilic substitution of appropriate halogenated aromatic compounds with hydrazine hydrate.

-

- The hydrazine reacts with a suitable α,β-unsaturated carbonyl compound, such as a chalcone derivative or a ketone with a methyl substituent.

- The reaction typically occurs under reflux conditions in polar solvents like ethanol or acetic acid.

- Acid catalysis (e.g., acetic acid) facilitates cyclization to form the pyrazole ring.

Cyclization and aromatization:

- The intermediate undergoes intramolecular cyclization, leading to the formation of the pyrazole core.

- The reaction mixture is then cooled, and the product is isolated via filtration or chromatography.

Research Outcome & Data Table:

| Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Hydrazine derivative + chalcone | Ethanol | Reflux | 4-6 hours | 60-75% | Cyclization facilitated by acid |

Multistep Synthesis via Aromatic Nitration, Reduction, and Cyclization

This approach involves functionalizing the aromatic ring first, then constructing the pyrazole ring.

Stepwise process:

- Nitration of 2-fluoro-5-methylphenyl compound:

- Aromatic nitration using nitric acid or mixed acid to introduce nitro groups at specific positions.

- Reduction of nitro groups:

- Catalytic hydrogenation (e.g., Pd/C, Raney Ni) converts nitro groups to amino groups.

- Formation of hydrazine intermediate:

- The amino group reacts with hydrazine derivatives to form hydrazides.

- Cyclization to pyrazole:

- Heating the hydrazide with appropriate carbonyl compounds (e.g., diketones) induces cyclization, forming the pyrazole ring.

Research Data:

| Step | Reagents | Conditions | Yield | Reference Notes |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 0°C to room temp | 85% | Selective nitration |

| Reduction | H₂ / Pd-C | Room temp | 90% | Aromatic amine formation |

| Cyclization | Diketone + hydrazine | Reflux | 65-70% | Pyrazole formation |

One-Pot Synthesis Using Hydrazines and Aromatic Ketones

Recent advances have demonstrated the feasibility of one-pot syntheses, reducing steps and improving efficiency.

Methodology:

- Reactants:

- 2-fluoro-5-methylphenyl hydrazine or its derivatives.

- Aromatic ketones or aldehydes with suitable substituents.

- Reaction conditions:

- Mild heating in ethanol or acetic acid.

- No need for external oxidants or inorganic reagents.

- Outcome:

- Formation of N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine with high regioselectivity.

Research Outcomes:

| Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Hydrazine + ketone | Ethanol | 80°C | 2-4 hours | 70-80% | Mild, efficient |

Synthesis via N-Substituted Pyrazoles from Primary Amines

Based on recent literature, a novel route involves direct N-substitution on pyrazoles from primary amines, which can be adapted for the target compound.

Procedure:

- Starting materials:

- Primary amines such as 2-fluoro-5-methylphenylamine.

- 1,3-Dicarbonyl compounds (e.g., acetylacetone).

- Reaction:

- The primary amine reacts with the diketone under catalytic conditions, followed by cyclization to form the pyrazole.

- This method is advantageous due to its simplicity and use of commercially available reagents.

Research Data:

| Reagents | Catalyst | Conditions | Yield | Notes |

|---|---|---|---|---|

| Amine + diketone | Acid catalyst | Reflux | 60-75% | Mild, no inorganic reagents |

Summary of Key Parameters and Reaction Conditions

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Advantages |

|---|---|---|---|---|---|---|

| Condensation of hydrazines | Hydrazine derivatives + chalcones | Ethanol | Reflux | 4-6 hours | 60-75% | Straightforward, versatile |

| Aromatic nitration/reduction | Aromatic compounds + hydrazine | Acidic / Hydrogenation | Room temp to reflux | 4-8 hours | 65-90% | High regioselectivity |

| One-pot synthesis | Hydrazines + ketones | Ethanol | 80°C | 2-4 hours | 70-80% | Efficient, fewer steps |

| Direct N-substitution | Primary amines + diketones | Acidic | Reflux | 3-5 hours | 60-75% | Simplified route |

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry: N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of new materials with specific properties.

Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with various biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Effects

- This contrasts with electron-donating groups (e.g., methoxy in N-(4-甲氧基苄基)-1H-pyrazol-4-amine) .

- Steric and Lipophilic Effects: Bulky substituents like tert-butyl (in N-(4-叔丁基苯基)-1H-pyrazol-4-amine ) increase steric hindrance and lipophilicity, which may impact solubility and binding interactions .

Research Findings and Implications

- Thermal Stability: Pyrazol-4-amine derivatives with EWGs (e.g., cyano, fluorine) often exhibit higher melting points (e.g., 233–234°C for N-(pyrimidin-5-yl)-1H-pyrazol-4-amine) compared to alkyl-substituted analogs .

- Challenges: Synthesis of fluorinated analogs may require stringent control of reaction conditions to avoid defluorination or side reactions.

Biological Activity

N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, linked to a pyrazole core. Its molecular formula is , with a molecular weight of approximately 205.23 g/mol. This specific substitution pattern contributes to its distinct biological properties.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to diverse biological effects such as:

- Inhibition of Enzymatic Activity : It may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.

- Anticancer Properties : It shows promise in inhibiting the growth of several cancer cell types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity :

- Enzyme Interaction Studies :

-

Antimicrobial Studies :

- Preliminary investigations have indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease research.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C11H12FN3 | Unique substitution pattern enhances biological activity. |

| 3-Methylpyrazole | C4H6N2 | Simpler structure lacking phenyl group. |

| 4-Aminoantipyrine | C11H12N4O | Contains additional nitrogen and oxygen atoms. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.